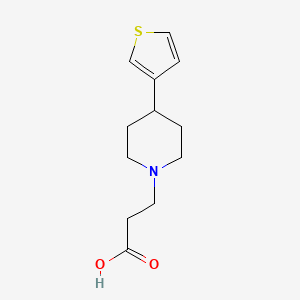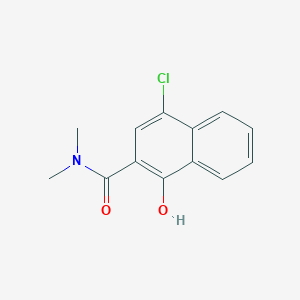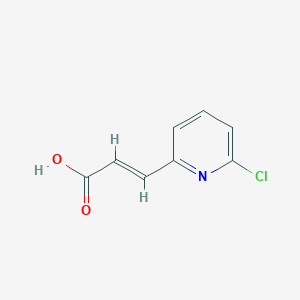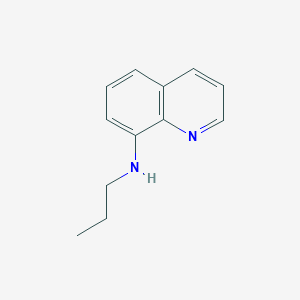
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK3β inhibitor and has been extensively studied for its therapeutic potential in treating various diseases.
Mecanismo De Acción
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide inhibits GSK3β by binding to its ATP-binding site. This prevents the phosphorylation of various downstream targets, leading to the modulation of various signaling pathways. The inhibition of GSK3β has been shown to have a positive effect on various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects:
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have a positive effect on mood disorders such as bipolar disorder. In cancer, it has been found to inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide in lab experiments are its potent inhibitory effect on GSK3β, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using this compound are its moderate yield in the synthesis method and its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide. One of the directions is to improve the synthesis method to increase the yield and purity of the product. Another direction is to study the compound's potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the compound's mechanism of action and its effect on various signaling pathways. Finally, the development of more potent and selective GSK3β inhibitors based on 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide could lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound's potent inhibitory effect on GSK3β, its ability to modulate various signaling pathways, and its potential therapeutic applications make it a promising compound for further research. However, further research is needed to fully understand its mechanism of action and its effect on various diseases.
Métodos De Síntesis
The synthesis of 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then reduced using a reducing agent such as palladium on carbon to obtain the final product. The yield of the synthesis method is moderate, and the purity of the product can be improved using various purification techniques.
Aplicaciones Científicas De Investigación
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been extensively studied for its therapeutic potential in treating various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β), which plays a crucial role in various signaling pathways. Inhibition of GSK3β has been shown to have a positive effect on neurodegenerative diseases, mood disorders, and cancer.
Propiedades
IUPAC Name |
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPKIMKOPAAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)

![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)